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Compound of Interest

Compound Name: RS 8359

Cat. No.: B1680135

An In-Depth Technical Guide to RS 8359

Introduction

RS 8359 is a novel, potent, and highly selective reversible inhibitor of monoamine oxidase A
(MAO-A), which has been investigated for its antidepressant properties.[1][2][3] Its high
selectivity for MAO-A over MAO-B minimizes the risk of the "cheese effect," a hypertensive
crisis associated with older, non-selective MAO inhibitors, thus offering a potentially safer
therapeutic profile.[3] This document provides a comprehensive overview of the chemical
structure, properties, pharmacology, and metabolic pathways of RS 8359, intended for
researchers and professionals in drug development.

Chemical Structure and Properties

RS 8359, with the IUPAC name 4-[(7-hydroxy-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-
yl)amino]benzonitrile, is a chiral molecule existing as a racemic mixture of (R)- and (S)-
enantiomers.[4][5][6] The core structure consists of a cyclopenta[d]pyrimidine ring system
linked to a benzonitrile moiety.
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Caption: Chemical structures of the (S) and (R) enantiomers of RS 8359.

Table 1: Chemical and Physical Properties of RS 8359
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Property Value Reference(s)
4-[(7-hydroxy-6,7-dihydro-5H-
IUPAC Name cyclopentad]pyrimidin-4- [4]

yl)amino]benzonitrile

Molecular Formula C14H12N4O [11051[7]
Molecular Weight 252.27 g/mol [L11151[7]
CAS Number 105365-76-2 [1]
Appearance White to off-white solid [1]

Stereochemistry

Racemic

[5]

OC1C2=NC=NC(NC3=CC=C(

SMILES [1]
C#N)C=C3)=C2CC1
YKTSVZRWKHWINV-

InChl Key [4][5]
UHFFFAOYSA-N

N Soluble in DMSO at 50 mg/mL

Solubility _ _ [1]
(with heating)
Powder: -20°C for 3 years. In

Storage [1]

solvent: -80°C for 6 months.

Pharmacology and Mechanism of Action

RS 8359 is a reversible inhibitor of monoamine oxidase A (MAO-A).[1][3] MAO-Ais a key
enzyme in the catabolism of monoamine neurotransmitters such as serotonin (5-HT),
norepinephrine (NE), and dopamine (DA). By inhibiting MAO-A, RS 8359 increases the
synaptic concentration of these neurotransmitters, which is the basis for its antidepressant

effect.
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Caption: Mechanism of action of RS 8359 as a MAO-A inhibitor.

In Vitro Activity and Selectivity

RS 8359 is highly selective for MAO-A. Studies using mouse brain mitochondrial preparations
showed potent inhibition of 5-hydroxytryptamine (5-HT) deamination (a MAO-A mediated
process) but very weak inhibition of B-phenylethylamine (PEA) deamination (a MAO-B

mediated process).

Table 2: In Vitro MAO-A Inhibition by RS 8359
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Parameter Value Substrate Preparation Reference(s)
Mouse brain

ICs0 (MAO-A) 0.52 uM 5-HT mitochondrial [518119]
prep.

S Mouse brain
% Inhibition ) )
20% at 100 pM PEA mitochondrial [819]

(MAO-B)

prep.

Selectivity Ratio
(MAO-A : MAO- ~2200:1 - - [3][10]
B)

Pharmacokinetics and Metabolism

The pharmacokinetics of RS 8359 are characterized by rapid oral absorption and significant
stereoselectivity in its metabolism and clearance.[11]

Stereoselective Pharmacokinetics

Following oral administration of racemic RS 8359, plasma concentrations of the (R)-enantiomer
are substantially higher than those of the (S)-enantiomer across all species tested, including
rats, mice, dogs, monkeys, and humans.[12] This is due to the rapid metabolism and clearance
of the (S)-enantiomer.[12]

Table 3: Stereoselective Exposure Following Racemic RS 8359 Administration

Species AUC (R) : AUC (S) Ratio Reference(s)

Rat 26:1 [12]

Mouse 38:1 [12]

Dog 31:1 [12]

Monkey 238:1 [12]
(S)-enantiomer almost

Human o [12]
negligible
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Metabolic Pathways: Oxidation and Chiral Inversion

The primary metabolic pathways for RS 8359 involve stereoselective oxidation and chiral
inversion.

o 2-Oxidation: The rapid clearance of the (S)-enantiomer is primarily due to its stereospecific
oxidation to a 2-keto metabolite.[13] This reaction is catalyzed by the cytosolic enzyme
aldehyde oxidase (AO).[13]

o Chiral Inversion: A portion of the (S)-enantiomer undergoes chiral inversion to the more
stable (R)-enantiomer.[1][14] This process occurs via an oxidation-reduction cycle. The (S)-
enantiomer is first oxidized at the 7-hydroxy position to an intermediate 7-keto derivative.
This achiral ketone is then enantiospecifically reduced to form the (R)-enantiomer.[1] The
enzyme responsible for the enantiospecific reduction has been identified as 3a-
hydroxysteroid dehydrogenase (3a-HSD).[1]
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Caption: Metabolic pathways of RS 8359, including stereoselective oxidation and chiral
inversion.

Key Experimental Protocols
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The following sections describe the general methodologies used in the preclinical evaluation of
RS 8359, as inferred from published abstracts. Note that detailed, step-by-step protocols for
replication are not available in the cited literature.

In Vitro MAO-A Inhibition Assay

This workflow outlines the general procedure for determining the ICso of RS 8359 against
MAO-A.
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Caption: General experimental workflow for the in vitro MAO-A inhibition assay.
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Objective: To determine the concentration of RS 8359 required to inhibit 50% of MAO-A
activity.

Methodology:

o Enzyme Source: A mitochondrial preparation from mouse brain was used as the source of
MAO-A.[8]

o Inhibition: Various concentrations of RS 8359 were pre-incubated with the mitochondrial
preparation.[8]

o Reaction: The enzymatic reaction was initiated by adding a radiolabeled MAO-A substrate,
[*4C]5-HT.[8]

o Quantification: After a set incubation period, the reaction was stopped. The resulting #C-
labeled metabolites were extracted and quantified using liquid scintillation counting.[8]

o Data Analysis: The percentage of MAO-A inhibition was calculated for each concentration
of RS 8359 to determine the ICso value.[8]

Chiral Inversion Metabolism Study

Objective: To investigate the mechanism of chiral inversion from the (S)- to the (R)-
enantiomer.

Methodology:

o Biological Matrix: Subcellular fractions (cytosolic and microsomal) from rat liver were used.

[1]

o Oxidation Step: The (S)-enantiomer was incubated with the subcellular fractions in the
presence of cofactors (NADP for cytosolic enzymes, NAD for microsomal enzymes) to
observe its oxidation to the 7-keto intermediate.[1]

o Reduction Step: The 7-keto intermediate was incubated with the subcellular fractions in
the presence of reducing cofactors (NADPH for cytosolic, NADH for microsomal) to
observe the formation of the (R)- and (S)-alcohols.[1]
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o Analysis: The concentrations of the (R)- and (S)-enantiomers and the keto intermediate
were determined at various time points using a chiral HPLC method.

o Enzyme ldentification: The specific enzyme responsible for the enantiospecific reduction
(3a-HSD) was purified from rat liver cytosol and identified using nano-LC/MS/MS.[1]

Conclusion

RS 8359 is a potent and highly selective reversible MAO-A inhibitor. Its pharmacology is
distinguished by a favorable safety profile, avoiding the tyramine-induced hypertensive crisis
common to older MAOIs. The compound's pharmacokinetics are complex and stereoselective,
dominated by the rapid metabolism of the (S)-enantiomer via aldehyde oxidase and a unique
chiral inversion pathway to the more stable (R)-enantiomer, mediated by an oxidation-reduction
cycle involving 3a-HSD. These characteristics make RS 8359 an important molecule for
research into the treatment of depression and the study of stereoselective drug metabolism.
Further investigation would require access to more detailed quantitative data and replicable
experimental protocols.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

© 2025 BenchChem. All rights reserved. 11/12 Tech Support


https://www.researchgate.net/publication/347007489_In_vitro_and_in_vivo_activities_of_RS-8359_an_MAO-A_inhibitor_and_its_enantiomers
https://academic.oup.com/jpp/article-pdf/41/1/32/60536494/j.2042-7158.1989.tb06324.x.pdf
https://www.researchgate.net/publication/13750652_ChemInform_Abstract_Structural_Aspects_of_Monoamine_Oxidase_and_Its_Reversible_Inhibition
https://www.targetmol.com/target/mao
https://pubmed.ncbi.nlm.nih.gov/9466164/
https://pubmed.ncbi.nlm.nih.gov/15704197/
https://pubmed.ncbi.nlm.nih.gov/15704197/
https://pubmed.ncbi.nlm.nih.gov/15704197/
https://pubmed.ncbi.nlm.nih.gov/16192108/
https://pubmed.ncbi.nlm.nih.gov/16192108/
https://pubmed.ncbi.nlm.nih.gov/16192108/
https://pubmed.ncbi.nlm.nih.gov/32718284/
https://pubmed.ncbi.nlm.nih.gov/32718284/
https://www.benchchem.com/product/b1680135#rs-8359-chemical-structure-and-properties
https://www.benchchem.com/product/b1680135#rs-8359-chemical-structure-and-properties
https://www.benchchem.com/product/b1680135#rs-8359-chemical-structure-and-properties
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b1680135?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1680135?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GHE Foundational & Exploratory

Check Availability & Pricing

BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

© 2025 BenchChem. All rights reserved. 12 /12 Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1680135?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

